1,3-Diisopropoxytetramethyldisiloxane

Description

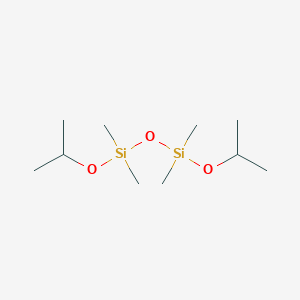

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(propan-2-yloxy)silyl]oxy-dimethyl-propan-2-yloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-9(2)11-14(5,6)13-15(7,8)12-10(3)4/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBZYYDHYFFORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C)(C)O[Si](C)(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538973 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18106-50-8 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3-Diisopropoxytetramethyldisiloxane

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1,3-diisopropoxytetramethyldisiloxane, a key organosilicon intermediate. Designed for researchers and professionals in chemistry and materials science, this document details a robust synthetic protocol, from starting materials to final purification. Furthermore, it establishes a comprehensive analytical framework for structural verification and purity assessment using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated to provide not just a method, but a field-proven, self-validating system for producing and qualifying this versatile compound.

Introduction and Significance

This compound, with the chemical formula C₁₀H₂₆O₃Si₂, belongs to the broad class of siloxane compounds. Its structure features a central Si-O-Si disiloxane backbone, with each silicon atom bonded to two methyl groups and one isopropoxy group. This unique architecture imparts a combination of organic and inorganic characteristics, making it a valuable precursor and intermediate in advanced materials synthesis.

The isopropoxy functional groups are susceptible to hydrolysis, providing reactive sites for condensation reactions, which is a cornerstone of sol-gel chemistry and the formation of silicone polymers. The methyl groups contribute to hydrophobicity and thermal stability. Consequently, this compound serves as a critical building block for synthesizing specialized polysiloxanes, modifying surfaces to control wetting and adhesion, and acting as a cross-linking agent in silicone elastomer formulations. Understanding its synthesis and possessing a rigorous method for its characterization are therefore fundamental for innovation in these fields.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of chlorine atoms on a disiloxane precursor with isopropanol. The chosen precursor, 1,3-dichlorotetramethyldisiloxane, is an ideal starting material as it is commercially available and can be readily prepared from the controlled hydrolysis of dimethyldichlorosilane[1].

Reaction Principle

The core of the synthesis is the reaction between the Si-Cl bonds of 1,3-dichlorotetramethyldisiloxane and the hydroxyl group of isopropanol. This reaction produces the desired this compound and hydrogen chloride (HCl) as a byproduct.

Reaction: (CH₃)₂SiCl-O-SiCl(CH₃)₂ + 2 (CH₃)₂CHOH → (CH₃)₂Si(OCH(CH₃)₂)-O-Si(OCH(CH₃)₂)(CH₃)₂ + 2 HCl

To drive the reaction to completion and prevent acid-catalyzed side reactions, an acid scavenger is essential. A tertiary amine, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl as it forms, precipitating out as an ammonium salt (e.g., triethylammonium chloride). The reaction is performed in an anhydrous aprotic solvent to prevent premature hydrolysis of the starting material[2].

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating workflow, where successful completion of each stage prepares the system for the next, culminating in a high-purity product verifiable by the characterization methods outlined in Section 3.

Materials and Equipment:

-

1,3-Dichlorotetramethyldisiloxane (C₄H₁₂Cl₂OSi₂)[3]

-

Anhydrous Isopropanol ((CH₃)₂CHOH)

-

Anhydrous Triethylamine (Et₃N)

-

Anhydrous Diethyl Ether (or Toluene)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Three-neck round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)

-

Ice-water bath

-

Standard glassware for filtration and extraction

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Inert Atmosphere Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser. Ensure all glassware is oven-dried. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent moisture from reacting with the chlorosilane starting material[2].

-

Reagent Charging: In the flask, dissolve 1,3-dichlorotetramethyldisiloxane (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0°C using an ice-water bath.

-

Alcohol Addition: In the dropping funnel, prepare a solution of anhydrous isopropanol (2.1 eq) and anhydrous triethylamine (2.2 eq) in diethyl ether. The slight excess of alcohol and amine ensures complete conversion of the starting material.

-

Reaction Execution: Add the isopropanol/triethylamine solution dropwise to the stirred, cooled solution of the dichlorodisiloxane over 1-2 hours. The dropwise addition is critical to control the exothermic nature of the neutralization reaction. A white precipitate of triethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 4-6 hours to ensure the reaction goes to completion.

-

Isolation and Work-up:

-

Filter the reaction mixture under vacuum to remove the triethylammonium chloride precipitate. Wash the salt cake with a small amount of fresh anhydrous diethyl ether to recover any trapped product.

-

Combine the filtrates and transfer to a separatory funnel. Wash the organic solution sequentially with a saturated NaHCO₃ solution (to remove any residual HCl) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent.

-

-

Purification:

-

Remove the diethyl ether solvent using a rotary evaporator.

-

The resulting crude oil is then purified by fractional distillation under reduced pressure. This final step is crucial for separating the target product from any unreacted starting materials or side products, yielding the final high-purity this compound.

-

Synthesis and Purification Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Workflow for the synthesis and purification of this compound.

Structural Characterization and Data

Affirming the identity and purity of the synthesized product is paramount. A multi-technique approach involving FT-IR, NMR, and MS provides a comprehensive and definitive characterization.

| Technique | Parameter | Expected Observation / Value | Interpretation |

| FT-IR | Wavenumber (cm⁻¹) | ~2970, 2870~1075~1255, ~840 | C-H (isopropyl & methyl) stretchingSi-O-Si asymmetric stretching[4][5]Si-CH₃ vibrations |

| ¹H NMR | Chemical Shift (δ, ppm) | ~3.9 - 4.1 (septet)~1.1 - 1.2 (doublet)~0.1 - 0.2 (singlet) | O-CH (CH₃)₂OCH(CH₃ )₂Si-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~65~25~0-1 | C H(CH₃)₂CH(C H₃)₂Si-C H₃ |

| GC-MS | Mass-to-Charge (m/z) | 250 (M⁺)235175147 | Molecular Ion [C₁₀H₂₆O₃Si₂]⁺[M - CH₃]⁺[M - OCH(CH₃)₂ - CH₃]⁺[M - OCH(CH₃)₂ - C₃H₇]⁺ or [(CH₃)₂Si(O-iPr)OSi(CH₃)]⁺[6] |

FT-IR Spectroscopy

The FT-IR spectrum serves as a rapid and effective tool for confirming the presence of key functional groups. The most prominent feature for this molecule is the very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bond, typically observed between 1040-1080 cm⁻¹[5]. The presence of this band confirms the integrity of the disiloxane backbone. Additional peaks corresponding to the C-H stretching of the methyl and isopropyl groups will be visible around 2870-2970 cm⁻¹. Critically, a successful synthesis is validated by the absence of a broad O-H stretch (around 3300 cm⁻¹) from isopropanol and the absence of any Si-Cl vibrations, indicating complete reaction and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of the hydrogen and carbon atoms, confirming the exact molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A septet at approximately 3.9-4.1 ppm corresponds to the single proton on the methine carbon of the isopropoxy group. A doublet at around 1.1-1.2 ppm corresponds to the twelve equivalent protons of the four methyl groups within the two isopropoxy substituents. A singlet at ~0.1-0.2 ppm represents the twelve equivalent protons of the four methyl groups attached directly to the silicon atoms. The integration ratio of these peaks should be 1:6:6, respectively (after normalizing for the number of protons per signal type, i.e., 2H : 12H : 12H).

-

¹³C NMR: The carbon spectrum will corroborate the structure with three signals: one for the methine carbon of the isopropoxy group (~65 ppm), one for the methyl carbons of the isopropoxy group (~25 ppm), and one for the methyl carbons bonded to silicon (~0-1 ppm).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and analyze the fragmentation pattern, which acts as a molecular fingerprint. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 250. More prominent peaks will arise from characteristic fragmentation pathways of siloxanes. According to spectral data, major fragments are observed at m/z values of 175, 147, and 133, which correspond to various cleavage patterns involving the loss of methyl and isopropoxy groups[6]. The presence of these specific fragments provides definitive confirmation of the synthesized compound's identity.

Conclusion

This guide has presented a comprehensive and validated methodology for the synthesis and characterization of this compound. By following the detailed protocol, which emphasizes anhydrous conditions and a systematic purification strategy, researchers can reliably produce this compound in high purity. The subsequent application of FT-IR, NMR, and MS analytical techniques provides a robust framework for unequivocal structural confirmation. The insights and data contained herein are intended to empower scientists and drug development professionals to confidently utilize this versatile organosilicon intermediate in their research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 600287, 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link].

- Google Patents (1991). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.

-

Gelest, Inc. (2014). Safety Data Sheet: 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link].

-

Khandoker, M. (2021). Applicability of liquid-like nano polydimethylsiloxane from 1,3-dichlorotetramethyldisiloxane to the wetting of rough surfaces. UBC Library Open Collections. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87635, 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link].

-

Kovacs, Z. et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(10), 2473. Retrieved from [Link].

-

NIST (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link].

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link].

Sources

- 1. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 2. gelest.com [gelest.com]

- 3. 1,3-DICHLOROTETRAMETHYLDISILOXANE | [gelest.com]

- 4. mdpi.com [mdpi.com]

- 5. gelest.com [gelest.com]

- 6. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane | C10H26OSi2 | CID 600287 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Diisopropoxytetramethyldisiloxane: Properties, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-diisopropoxytetramethyldisiloxane, a versatile organosilicon compound. While specific data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and the fundamental principles of siloxane chemistry to offer a robust technical resource. We will delve into its chemical and physical properties, explore plausible synthetic routes, analyze its reactivity with a focus on hydrolytic stability, and discuss its potential applications in advanced materials and drug delivery systems.

Core Chemical and Physical Properties

This compound, with the CAS number 18106-50-8, is a disiloxane bearing two isopropoxy groups attached to the silicon atoms. Its structure consists of a central Si-O-Si linkage, with each silicon atom also bonded to two methyl groups and one isopropoxy group.

A summary of its known and predicted physical properties is presented below. Properties for the closely related 1,3-diethoxytetramethyldisiloxane are included for comparison, highlighting the expected influence of the slightly larger isopropoxy group.

| Property | This compound | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (for comparison) |

| CAS Number | 18106-50-8 | 18420-09-2[1] |

| Molecular Formula | C10H26O3Si2 | C8H22O3Si2[1] |

| Molecular Weight | 250.48 g/mol | 222.43 g/mol [1] |

| Boiling Point | 70.5 °C @ 15 Torr | 161 °C (lit.)[1] |

| Density | 0.8661 g/cm³ | 0.883 g/mL at 25 °C (lit.)[1] |

| Refractive Index | Not available | n20/D 1.389 (lit.)[1] |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the alcoholysis of 1,3-dichlorotetramethyldisiloxane with isopropanol. This reaction is a nucleophilic substitution at the silicon center.

Proposed Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the oxygen atom of isopropanol on the electrophilic silicon atom of 1,3-dichlorotetramethyldisiloxane. A tertiary amine base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1,3-Dichlorotetramethyldisiloxane (1.0 eq.)

-

Anhydrous Isopropanol (2.2 eq.)

-

Anhydrous Triethylamine (2.2 eq.)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dichlorotetramethyldisiloxane and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of anhydrous isopropanol and anhydrous triethylamine in the same solvent and add it to the dropping funnel.

-

Add the isopropanol/triethylamine solution dropwise to the stirred solution of 1,3-dichlorotetramethyldisiloxane over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Chemical Reactivity: The Si-O-C Linkage

The reactivity of this compound is dominated by the properties of the silicon-oxygen-carbon (Si-O-C) bond, which is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, proceeding through different mechanisms.

Hydrolysis: A Mechanistic Overview

The hydrolysis of the isopropoxy groups leads to the formation of silanol (Si-OH) functionalities. These silanols are reactive intermediates that can undergo self-condensation to form siloxane (Si-O-Si) bonds, leading to the formation of longer chains or cross-linked networks.[2]

Caption: General scheme for the hydrolysis and condensation of this compound.

3.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the oxygen atom of the isopropoxy group is protonated, making it a better leaving group. A water molecule then performs a nucleophilic attack on the silicon atom, leading to the displacement of isopropanol and the formation of a silanol. The enhanced reactivity of the terminal siloxane bond in the resulting siloxanols is partly due to the ability of the SiOH group to participate in hydrogen bonding, which can facilitate intramolecular proton transfer to the siloxane oxygen.

3.1.2. Base-Catalyzed Hydrolysis

In a basic medium, a hydroxide ion directly attacks the electrophilic silicon atom, forming a pentacoordinate silicon intermediate.[2] This is followed by the departure of the isopropoxide anion, which is subsequently protonated by water to yield isopropanol.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three main signals:

-

A singlet for the methyl protons directly attached to the silicon atoms (Si-CH₃).

-

A multiplet (septet) for the methine proton of the isopropoxy group (-OCH(CH₃)₂).

-

A doublet for the methyl protons of the isopropoxy group (-OCH(CH₃)₂).

The chemical shifts of protons on carbons adjacent to an ether oxygen are typically in the range of 3.4-4.5 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit three distinct signals corresponding to:

-

The methyl carbons attached to silicon.

-

The methine carbon of the isopropoxy group.

-

The methyl carbons of the isopropoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A strong and broad Si-O-Si stretching vibration, typically in the range of 1000-1100 cm⁻¹.

-

C-H stretching vibrations of the methyl and isopropoxy groups around 2850-3000 cm⁻¹.

-

A C-O stretching vibration for the isopropoxy group, expected in the 1000-1300 cm⁻¹ region.[3]

Applications in Research and Development

The unique reactivity of this compound makes it a valuable precursor and building block in materials science and drug delivery.

Precursor for Silicone Polymers and Crosslinking Agent

The ability of the isopropoxy groups to undergo controlled hydrolysis and condensation allows this compound to be used as a crosslinking agent for silicone elastomers and resins.[4] By controlling the reaction conditions, the degree of crosslinking and, consequently, the mechanical properties of the final polymer can be tailored.

Surface Modification

Functional silanes are widely used for the surface modification of materials to impart desired properties such as hydrophobicity or biocompatibility. The reactive isopropoxy groups can react with surface hydroxyl groups on various substrates (e.g., silica, metal oxides) to form stable siloxane bonds.

Role in Drug Delivery Systems

Polysiloxanes are extensively used in drug delivery due to their biocompatibility, chemical inertness, and tunable permeability.[5] this compound can be used to synthesize or modify silicone-based matrices for the controlled release of therapeutic agents. The ability to form a cross-linked network allows for the creation of hydrogels or elastomers that can encapsulate and release drugs over a sustained period.[6][7]

Conclusion

This compound, while not as extensively characterized as some other siloxanes, presents significant potential as a versatile building block in organosilicon chemistry. Its synthesis from readily available precursors is straightforward, and its reactivity, centered around the hydrolysis of the Si-O-C bond, offers a pathway to a wide range of materials. For researchers in drug development and materials science, understanding the chemical properties and reactivity of this compound opens up opportunities for the design of novel polymers, surface coatings, and controlled-release systems.

References

- BenchChem Technical Support Team. (2026, January). Technical Support Center: Managing Ethanol Byproduct from 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Hydrolysis. BenchChem.

- Toman, L. (2006, May 1). Silicones for Drug-Delivery Applications. Medical Device and Diagnostic Industry.

- d'Angelo, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Molecules, 23(7), 1728.

- Mizerska, U., Rubinsztajn, S., Fortuniak, W., & Uznanski, P. (2024, March). Branching and Cross-Linking of Siloxane Copolymers Containing Hydromethyl-Siloxane Units by the Hydride Transfer Restructuring Reaction. Possible Route to Silicone Coatings.

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

- d'Ischia, M., et al. (2018). Disiloxanes and Functionalized Silica Gels: One Route, Two Complementary Outcomes—Guanidinium and Pyridinium Ion-Exchangers. Molecules, 23(11), 2993.

- Dakine-Global. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Polysiloxanes in Theranostics and Drug Delivery: A Review | MDPI [mdpi.com]

- 6. mddionline.com [mddionline.com]

- 7. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

An In-depth Technical Guide to the Hydrolysis and Condensation of 1,3-Diisopropoxytetramethyldisiloxane: Mechanisms, Kinetics, and Applications

This technical guide provides a comprehensive overview of the fundamental chemical transformations of 1,3-diisopropoxytetramethyldisiloxane: hydrolysis and condensation. These reactions are the cornerstone for the synthesis of a wide array of silicone-based materials, from specialty oils to advanced polymers. This document is intended for researchers, scientists, and drug development professionals who utilize or are developing polysiloxane-based technologies.

Introduction: The Significance of this compound

This compound is a key bifunctional organosilicon monomer. Its structure, featuring two isopropoxy groups attached to a disiloxane backbone, allows for controlled polymerization through a two-step process: hydrolysis of the isopropoxy groups to form reactive silanols, followed by the condensation of these silanols to build the polysiloxane chain. The methyl groups provide hydrophobicity and thermal stability to the resulting polymer, while the isopropoxy groups offer a moderate reactivity that can be finely tuned through catalysis. Understanding and controlling the mechanisms of these reactions are paramount to tailoring the final properties of the silicone polymer, such as molecular weight, viscosity, and functionality.

Part 1: The Hydrolysis Mechanism - Activating the Monomer

The initial and rate-determining step in the polymerization of this compound is the hydrolysis of its isopropoxy (-O-iPr) groups to form silanol (-OH) groups. This reaction requires the presence of water and is typically catalyzed by either an acid or a base. The resulting product of full hydrolysis is 1,1,3,3-tetramethyldisiloxane-1,3-diol.[1][2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism involving the protonation of the isopropoxy oxygen, making it a better leaving group (isopropanol). This is followed by a nucleophilic attack by water on the silicon atom.

The key steps are as follows:

-

Protonation: An isopropoxy group is rapidly and reversibly protonated by the acid catalyst (e.g., H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom.

-

Deprotonation and Leaving Group Departure: A proton is lost from the attacking water molecule, and the protonated isopropoxy group departs as isopropanol, resulting in the formation of a silanol group.

Caption: Acid-catalyzed hydrolysis of an isopropoxy group on the disiloxane.

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. This forms a pentacoordinate silicon intermediate.

The key steps are as follows:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

-

Intermediate Formation: A transient, negatively charged pentacoordinate silicon intermediate is formed.

-

Leaving Group Departure: The isopropoxide ion (⁻O-iPr) is expelled, and subsequently protonated by water to form isopropanol, regenerating the hydroxide catalyst.

Caption: Base-catalyzed hydrolysis of an isopropoxy group on the disiloxane.

Part 2: The Condensation Mechanism - Building the Polysiloxane Chain

Following hydrolysis, the newly formed silanol groups on the 1,1,3,3-tetramethyldisiloxane-1,3-diol monomers are highly reactive and undergo condensation to form siloxane (Si-O-Si) bonds, releasing water as a byproduct. This step is also catalyzed by acids or bases.

Acid-Catalyzed Condensation

In an acidic environment, one silanol group is protonated, making it a good leaving group (water). Another silanol group then acts as a nucleophile, attacking the silicon atom of the protonated silanol.

Caption: Acid-catalyzed condensation of two silanol groups.

Base-Catalyzed Condensation

Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks another neutral silanol group, displacing a hydroxide ion.

Caption: Base-catalyzed condensation of two silanol groups.

Part 3: Experimental Protocols and Data

To study the hydrolysis and condensation of this compound, a systematic experimental approach is necessary.

Experimental Workflow for Kinetic Analysis

Caption: General experimental workflow for kinetic studies.

Step-by-Step Methodology

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of this compound in a suitable solvent (e.g., THF, dioxane). Add a specific molar equivalent of water.

-

Initiation: Initiate the reaction by adding a measured amount of acid (e.g., HCl) or base (e.g., NaOH) catalyst.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to halt any further hydrolysis or condensation. This can be achieved by neutralizing the catalyst.

-

Analysis: Analyze the composition of the quenched sample using techniques such as:

-

Gas Chromatography (GC): To quantify the disappearance of the starting material and the formation of isopropanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si): To monitor the changes in the chemical environment of the protons and silicon atoms, allowing for the identification and quantification of the starting material, the hydrolyzed intermediate, and the condensed products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To track the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.

-

Quantitative Data Summary

| Parameter | Acid Catalysis | Base Catalysis | Rationale |

| Hydrolysis Rate | Generally faster | Generally slower | Protonation of the leaving group in acid catalysis is highly effective. |

| Condensation Rate | Slower than hydrolysis | Can be faster than hydrolysis, especially at higher pH | Formation of the highly nucleophilic silanolate anion in base catalysis accelerates condensation. |

| Effect of Steric Hindrance (Isopropoxy vs. Methoxy) | Slower | Slower | The bulky isopropoxy group sterically hinders the nucleophilic attack on the silicon atom in both mechanisms. |

| Polymer Structure | Tends to form more linear or randomly branched polymers. | Tends to form more highly branched and cross-linked structures. | Under basic conditions, condensation can be faster than hydrolysis, leading to the reaction of monomers with already formed oligomers. |

Conclusion

The hydrolysis and condensation of this compound are fundamental reactions that enable the synthesis of a diverse range of polysiloxane materials. The choice of catalyst (acid or base) and reaction conditions provides a powerful means to control the reaction kinetics and, consequently, the final polymer architecture and properties. A thorough understanding of these mechanisms is crucial for the rational design and synthesis of novel silicone-based materials for advanced applications in research, industry, and medicine.

References

-

PubChem. (n.d.). 1,1,3,3-Tetramethyldisiloxane-1,3-diol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Decomposition Pathway of 1,3-Diisopropoxytetramethyldisiloxane

Introduction: The Pivotal Role of 1,3-Diisopropoxytetramethyldisiloxane in Advanced Material Synthesis

This compound is a versatile organosilicon compound that serves as a critical precursor in the synthesis of advanced materials, particularly in the formation of silicon dioxide films and coatings. Its utility in chemical vapor deposition (CVD) and sol-gel processes is well-established, offering a lower-temperature alternative to traditional silicon sources like tetraethoxysilane (TEOS). A comprehensive understanding of its thermal decomposition pathway is paramount for researchers and professionals in materials science and drug development to control film morphology, purity, and overall material properties. This guide provides a detailed exploration of the thermal decomposition of this compound, elucidating the proposed reaction mechanisms, key intermediates, and final products.

Proposed Thermal Decomposition Pathways: A Multi-Step Mechanistic Overview

The thermal decomposition of this compound is a complex process that proceeds through several stages, influenced by factors such as temperature, atmosphere, and the presence of catalysts. The decomposition can be broadly categorized into initial bond cleavage events followed by subsequent reactions of the resulting intermediates.

Initial Decomposition Steps: Homolytic vs. Concerted Pathways

At elevated temperatures, the initiation of decomposition is believed to occur through two primary competing pathways:

-

Homolytic Bond Cleavage: The weakest bonds in the molecule are susceptible to homolytic cleavage, leading to the formation of radical species. The Si-O and C-O bonds within the isopropoxy group are likely candidates for initial scission. The Si-O bond in the siloxane backbone is generally more stable.

-

Concerted Elimination Reactions: A non-radical, concerted pathway involving a four or six-membered transition state can lead to the elimination of stable molecules like propene and the formation of silanol (Si-OH) intermediates. This type of reaction is common in the pyrolysis of ethers and alkoxysilanes.

The prevailing pathway is temperature-dependent, with homolytic cleavage becoming more significant at higher temperatures.

Key Intermediates and Final Products: A Glimpse into the Evolved Gas and Solid Residue

The decomposition of this compound yields a mixture of volatile organic and organosilicon compounds, alongside a solid residue. The composition of these products provides crucial insights into the underlying decomposition mechanism.

Gaseous Products

The primary gaseous products expected from the thermal decomposition include:

-

Propene (C₃H₆): A major product resulting from the concerted elimination pathway.

-

Isopropanol ((CH₃)₂CHOH): Can be formed through hydrogen abstraction by isopropoxy radicals.

-

Methane (CH₄) and Ethane (C₂H₆): Arising from the secondary decomposition of methyl radicals cleaved from the silicon atoms.

-

Water (H₂O): Formed from the condensation of silanol intermediates.

-

Cyclic Siloxanes: Such as hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄), are common products in the thermal degradation of polysiloxanes.

Solid Residue

The nature of the solid residue is highly dependent on the decomposition conditions. In an inert atmosphere, the residue is typically a silicon oxycarbide (SiOxCy) material. In the presence of an oxidant, the final product is primarily silicon dioxide (SiO₂).

Experimental Methodologies for Elucidating the Decomposition Pathway

A combination of analytical techniques is essential for a comprehensive understanding of the thermal decomposition of this compound.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS is a powerful tool for determining the thermal stability of a material and identifying the evolved gaseous products. The TGA component measures the mass loss of a sample as a function of temperature, providing information on the decomposition temperature ranges. The coupled MS analyzes the gases evolved at each stage of mass loss, allowing for the identification of the decomposition products.

Table 1: Expected TGA-MS Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Major Evolved Species (m/z) | Corresponding Fragment |

| 150 - 300 | ~30-40 | 42, 41, 39 | Propene |

| 45, 43, 59 | Isopropanol | ||

| 300 - 500 | ~20-30 | 16, 15 | Methane |

| 222, 207 | Hexamethylcyclotrisiloxane (D₃) | ||

| > 500 | ~10-20 | 18 | Water |

| 296, 281 | Octamethylcyclotetrasiloxane (D₄) |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is another invaluable technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This method provides a detailed fingerprint of the decomposition products.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to analyze both the gaseous decomposition products and the solid residue. In-situ gas-phase FTIR can monitor the evolution of functional groups in the gas stream during decomposition. Analysis of the solid residue by FTIR can identify the presence of Si-O-Si, Si-OH, Si-C, and C-H bonds, providing information on the chemical structure of the resulting material.

Visualizing the Decomposition and Analytical Workflows

Proposed Decomposition Pathways of this compound

Caption: Proposed major thermal decomposition pathways for this compound.

Experimental Workflow for TGA-MS Analysis

Caption: Schematic of a TGA-MS experimental setup for decomposition analysis.

Factors Influencing the Decomposition Pathway

Several factors can significantly influence the thermal decomposition of this compound:

-

Temperature and Heating Rate: As mentioned, temperature dictates the dominant decomposition mechanism. A faster heating rate can shift the decomposition to higher temperatures.

-

Atmosphere: The presence of oxygen will lead to oxidative decomposition, resulting in the formation of silicon dioxide and combustion of organic fragments. An inert atmosphere (e.g., nitrogen or argon) promotes the formation of silicon oxycarbide.

-

Catalysts: Acidic or basic catalysts can lower the decomposition temperature by promoting hydrolysis and condensation reactions.

Implications for Material Science and Drug Development

A thorough understanding of the thermal decomposition of this compound is critical for:

-

Tailoring Film Properties: By controlling the decomposition conditions, it is possible to tune the composition, density, and microstructure of the resulting silicon-based films.

-

Process Optimization in CVD: Knowledge of the decomposition kinetics allows for the optimization of precursor flow rates, deposition temperature, and pressure to achieve desired film growth rates and uniformity.

-

Purity Control: Identifying and minimizing the formation of undesirable byproducts is crucial for producing high-purity silicon dioxide films for electronic and pharmaceutical applications.

Conclusion

The thermal decomposition of this compound is a multifaceted process involving competing reaction pathways that are highly sensitive to experimental conditions. A combination of concerted elimination and homolytic cleavage reactions leads to a variety of gaseous products and a solid residue. By employing advanced analytical techniques such as TGA-MS, Py-GC-MS, and FTIR, researchers can unravel the intricate details of this decomposition, enabling precise control over the synthesis of advanced silicon-based materials. This knowledge is fundamental for the continued innovation in fields ranging from microelectronics to drug delivery systems.

References

- Cheng, H., et al. (2018).

- Eurofins EAG. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS).

- Gas-Phase Deposition of Aminopropylalkoxysilanes on Porous Silica. (2003). Langmuir.

- Gorelov, B., et al. (2015). Impact of titanium and silica/titanium fumed oxide nanofillers on the elastic properties and thermal decomposition of a polyester resin. Journal of Applied Polymer Science.

- Grassie, N., & Macfarlane, I. G. (1978). The thermal decomposition of some polysiloxanes. European Polymer Journal.

- Gu, Y., et al. (2016). Chemical kinetics of hexamethyldisiloxane pyrolysis: A ReaxFF molecular dynamics simulation study. Journal of Physical Chemistry A.

- MAX300-EGA for Evolved Gas Analysis. (n.d.). Extrel.

- Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. (2018). Physical Chemistry Chemical Physics.

- N. J. Daly & V. R. Stimson. (1966). The Thermal Decomposition of Diisopropyl Ether. Australian Journal of Chemistry.

- National Institute of Standards and Technology. (n.d.). FTIR spectra of solid residues from different pyrolysis conditions.

- PerkinElmer. (2023). Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis.

- Pyrolysis Process of Mixed Microplastics Using TG-FTIR and TED-GC-MS. (2023). Polymers.

- Real-Time Pyrolysis Dynamics of Thermally Aged Tire Microplastics by TGA-FTIR-GC/MS. (2022).

- Synthesis of Silicon Dioxide Optical Films Mixed with Acrylic Series Monomers by Sol-gel Process. (2010). Journal of Sol-Gel Science and Technology.

- Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. (2003). Journal of Physical Chemistry A.

- The Thermal Decomposition of Some Polysiloxanes. (1978). Thesis, University of Glasgow.

- Thermal Extraction and Desorption TED-GC/MS. (n.d.). GERSTEL.

- Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. (2023). Molecules.

- Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (2017). Journal of the American Ceramic Society.

- The Gas Phase Decomposition of Methylsilane, N-propylsilane and Sila-3-cyclopentene. (1981).

- Base-induced decomposition of alkyl hydroperoxides in the gas phase. Part 3. Kinetics and dynamics in HO- + CH3OOH, C2H5OOH, and tert-C4H9OOH reactions. (2008). The Journal of Physical Chemistry A.

- Analysis of the Pyrolysis Kinetics, Reaction Mechanisms, and By-Products of Rice Husk and Rice Straw via TG-FTIR and Py-GC/MS. (2023). Energies.

- Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers. (2015). Physical Chemistry Chemical Physics.

- Kinetics of high‐temperature thermal decomposition of SiO2 on Si(100). (1991). Journal of Applied Physics.

- Clarification of Inorganic Decompositions by TGA - Mass Spectrometry. (n.d.). TA Instruments.

- Pyrolysis Process of Mixed Microplastics Using TG-FTIR and TED-GC-MS. (2023). MDPI.

- Silicon Oxide Decomposition and Desorption during the Thermal Oxidation of Silicon. (1998). Physical Review B.

- The thermal decomposition of diisopropyl ether. (1966). Australian Journal of Chemistry.

- Mechanism and Kinetics for the Initial Steps of Pyrolysis and Combustion of 1,6-Dicyclopropane-2,4-hexyne from ReaxFF Reactive Dynamics. (2013). The Journal of Physical Chemistry A.

- New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. (2023). Molecules.

- PYROLYSIS OF WASTE TYRES – THE EFFECT OF REACTION KINETICS ON THE RESULTS OF THERMOGRAVIMETRIC ANALYSIS. (2017). Chemical and Process Engineering.

- Investigation of Pyrolysis Characteristics, Reaction Kinetics, and Product Formation During Co-Pyrolysis of Biodegradable Plastic and Kitchen Waste. (2023). Processes.

- Investigation of Synergistic Effects and Kinetics on Co-Pyrolysis of Alternanthera philoxeroides and Waste Tires. (2022). Processes.

- Flash Vacuum Pyrolysis of 1,3-Dithiolane 1Oxides. (1997). Acta Chemica Scandinavica.

- The gas phase decomposition of dimethylsilane, ethynysilane, and disilane; Part II - Reactions of silylene with… (1985).

- Mechanism of Thermal Decomposition of Silanes. (2000). Russian Chemical Reviews.

- Thermal decomposition of silane. (1981). The Journal of Chemical Physics.

- Computational study on silicon oxide plasma enhanced chemical vapor deposition (PECVD) process using tetraethoxysilane/oxygen/argon/ helium. (2021). Journal of Vacuum Science & Technology A.

A Technical Guide to the Vapor Pressure and Volatility of 1,3-Diisopropoxytetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Vapor Pressure in Siloxane Applications

1,3-Diisopropoxytetramethyldisiloxane is a member of the siloxane family, a class of organosilicon compounds characterized by a silicon-oxygen backbone. The volatility of these compounds, directly related to their vapor pressure, is a critical parameter influencing their application in diverse fields. In the pharmaceutical industry, for instance, the volatility of siloxane-based excipients can affect the stability, shelf-life, and delivery of active pharmaceutical ingredients (APIs). In materials science, the vapor pressure of siloxane precursors is a key factor in chemical vapor deposition (CVD) processes for creating specialized coatings. Therefore, a precise understanding of the vapor pressure of this compound is paramount for its effective and safe utilization.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior. Below is a summary of the known and estimated properties of this compound.

| Property | Value | Source |

| CAS Number | 18106-50-8 | ChemicalBook[1] |

| Molecular Formula | C10H26O3Si2 | ChemicalBook[1] |

| Molecular Weight | 250.48 g/mol | ChemicalBook[1] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Vapor Pressure | Not available | - |

Due to the lack of direct experimental data for the boiling point and vapor pressure of this compound, a comparative analysis with structurally similar compounds is necessary to estimate its volatility.

Theoretical Framework: Volatility of Alkoxysiloxanes

The volatility of a substance is determined by the strength of its intermolecular forces. For alkoxysiloxanes like this compound, these forces are primarily van der Waals interactions (London dispersion forces and dipole-dipole interactions). The key structural features influencing the volatility of this compound are:

-

Molecular Weight: Generally, as molecular weight increases, van der Waals forces become stronger, leading to lower vapor pressure and reduced volatility.

-

Si-O-Si Backbone: The silicon-oxygen bond has a significant ionic character, contributing to the polarity of the molecule.

-

Isopropoxy Groups: The bulky isopropoxy groups can influence intermolecular interactions through steric hindrance, potentially affecting the packing of molecules in the liquid state.

-

Methyl Groups: The nonpolar methyl groups contribute to the overall size and surface area of the molecule, influencing London dispersion forces.

Experimental Determination of Vapor Pressure: The Static Method

For a liquid like this compound, the static method is a robust and widely accepted technique for the direct measurement of vapor pressure. This method involves introducing a sample into a vacuum-sealed, thermostated vessel and measuring the equilibrium pressure exerted by the vapor. The OECD Guideline 104 for the Testing of Chemicals provides a detailed framework for this method.[2][3][4][5]

Principle of the Static Method

The static method is based on the principle of measuring the vapor pressure of a substance at thermodynamic equilibrium with its condensed phase (liquid or solid) in a closed system. The pressure is measured directly using a suitable pressure gauge.

Experimental Protocol

The following is a detailed, step-by-step methodology for determining the vapor pressure of this compound using the static method.

Materials:

-

This compound (high purity)

-

Vacuum pump

-

Thermostated bath with temperature control (±0.1°C)

-

Pressure gauge (e.g., capacitance manometer) with appropriate range and accuracy

-

Sample vessel with a valve

-

Temperature measuring device (e.g., calibrated thermocouple or platinum resistance thermometer)

Procedure:

-

Sample Preparation: A small, precisely weighed amount of this compound is introduced into the sample vessel.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by a series of freeze-pump-thaw cycles.

-

System Assembly: The sample vessel is connected to the pressure measurement system, and the entire apparatus is evacuated to a high vacuum.

-

Temperature Equilibration: The sample vessel is immersed in the thermostated bath, and the temperature is allowed to stabilize at the desired setpoint.

-

Vapor Pressure Measurement: The valve to the sample vessel is opened, allowing the vapor of the substance to fill the headspace. The pressure is monitored until a stable reading is obtained, indicating that equilibrium has been reached. This stable pressure is the vapor pressure of the sample at that temperature.

-

Data Collection: The vapor pressure is recorded at a series of different temperatures. It is recommended to perform measurements at a minimum of three temperatures to establish the temperature-pressure relationship.[3]

Data Analysis: The Antoine Equation

The relationship between vapor pressure and temperature can be modeled using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where:

-

P is the vapor pressure

-

T is the temperature

-

A, B, and C are substance-specific coefficients

By fitting the experimental data to the Antoine equation, a predictive model for the vapor pressure of this compound over a range of temperatures can be developed.

Experimental Workflow Diagram

Caption: Workflow for vapor pressure determination by the static method.

Comparative Analysis and Estimated Volatility

In the absence of direct experimental data, the volatility of this compound can be estimated by comparing its structure and molecular weight to those of similar siloxanes for which data is available.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,3-Dichlorotetramethyldisiloxane | 2401-73-2 | 203.22 | 138 |

| 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | 2627-95-4 | 186.40 | 139 |

| 1,3-Bis(hydroxypropyl)tetramethyldisiloxane | 18016-33-6 | 250.48 | 75 @ 20 mmHg |

Based on this comparative data, it can be inferred that this compound, with a molecular weight of 250.48 g/mol , will likely have a boiling point in a similar range to these compounds under comparable pressure conditions. The presence of the isopropoxy groups, which are larger and more polarizable than chloro or vinyl groups, may lead to slightly stronger intermolecular forces and thus a slightly lower vapor pressure compared to the dichloro- and divinyl- analogs. The hydroxypropyl- substituted siloxane, with its potential for hydrogen bonding, would be expected to be significantly less volatile.

Temperature Dependence of Vapor Pressure

The vapor pressure of all substances, including siloxanes, increases with temperature. This relationship is fundamentally described by the Clausius-Clapeyron equation and can be practically modeled by the Antoine equation as previously discussed. The following diagram illustrates this general principle.

Caption: General relationship between temperature and vapor pressure.

Conclusion

This technical guide has provided a detailed examination of the vapor pressure and volatility of this compound. While direct experimental data is currently lacking in the public domain, a comprehensive understanding of its physicochemical properties, coupled with a comparative analysis of structurally similar compounds, allows for a reasonable estimation of its volatility. The detailed protocol for the static vapor pressure measurement method provides a clear pathway for researchers to obtain precise experimental data. A thorough characterization of this compound's vapor pressure is crucial for its successful application in drug development, materials science, and other advanced technologies.

References

-

OECD (2006), Test No. 104: Vapour Pressure, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

-

Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Available at: [Link]

-

Gelest, Inc. 1,3-DICHLOROTETRAMETHYLDISILOXANE. Available at: [Link]

-

Wikipedia. (2023, December 7). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. In Wikipedia. Available at: [Link]

-

Gelest, Inc. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Available at: [Link]

-

ASTM E1194-17, Standard Test Method for Vapor Pressure, ASTM International, West Conshohocken, PA, 2017. Available at: [Link]

-

Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method. Available at: [Link]

-

Zeal. (2024, April 30). Vapor Pressure Testing: A Comprehensive Guide. Available at: [Link]

-

ASTM E1868-97, Standard Test Method for Loss-On-Drying by Thermogravimetry, ASTM International, West Conshohocken, PA, 1997. Available at: [Link]

Sources

A Comprehensive Technical Guide to 1,3-Diisopropoxytetramethyldisiloxane: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and materials science, organosilicon compounds play a pivotal and ever-expanding role. Among these, siloxanes are a class of compounds characterized by a Si-O-Si linkage, offering unique chemical and physical properties. This guide focuses on 1,3-Diisopropoxytetramethyldisiloxane, a member of the disiloxane family. While it may not be the most commonly cited reagent, its structural motifs are central to a range of applications, most notably in the realm of protecting group chemistry, a cornerstone of complex molecule synthesis in drug development.

This document serves as an in-depth technical resource, providing a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and key applications. The content is curated to provide not just procedural steps but also the underlying scientific principles and causality, empowering researchers to leverage the full potential of this and related compounds in their work.

Part 1: Nomenclature and Identification

A clear understanding of the various names and identifiers for a chemical compound is crucial for effective literature searches and unambiguous communication in a scientific context. This compound is known by several synonyms and alternative names.

Systematic and Common Names

The nomenclature of this compound can be broken down to understand its structure. The "disiloxane" backbone indicates two silicon atoms linked by an oxygen atom. "Tetramethyl" refers to the four methyl groups, with two attached to each silicon atom. Finally, "1,3-diisopropoxy" specifies that an isopropoxy group is attached to each silicon atom (at positions 1 and 3 of the Si-O-Si backbone).

Key Identifiers:

-

IUPAC Name: [dimethyl(propan-2-yloxy)silyl]oxy-dimethyl-propan-2-yloxysilane

A compilation of its synonyms and alternative identifiers is presented in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Name/Identifier | Source |

| 1,3-Di-Isopropyl-1,1,3,3-Tetramethyl Disiloxane | PubChem[3] |

| Sym-tetramethyl(diisopropyl)disiloxane | PubChem[3] |

| Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(1-methylethoxy)- | Echemi[2] |

| {[dimethyl(propan-2-yl)silyl]oxy}dimethyl(propan-2-yl)silane | PubChem[3] |

Part 2: Physicochemical Properties

The utility of a chemical reagent is intrinsically linked to its physical and chemical properties. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 250.48 g/mol | ChemicalBook[1] |

| Appearance | Colorless liquid (expected) | General knowledge |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Soluble in many organic solvents | General knowledge |

Part 3: Synthesis and Purification

The synthesis of 1,3-dialkoxytetramethyldisiloxanes can be achieved through several routes. A common and effective method involves the reaction of a dichlorodisiloxane with the corresponding alcohol. The following is a generalized, yet detailed, protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Reaction Principle: The synthesis is based on the nucleophilic substitution of the chlorine atoms in 1,3-dichloro-1,1,3,3-tetramethyldisiloxane by isopropoxide ions. A tertiary amine base, such as triethylamine or pyridine, is typically used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

Materials:

-

1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

-

Anhydrous Isopropanol

-

Anhydrous Triethylamine (or Pyridine)

-

Anhydrous Diethyl Ether (or other suitable aprotic solvent)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet is assembled.

-

Reagent Preparation: In the reaction flask, a solution of anhydrous isopropanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere.

-

Reaction: The flask is cooled in an ice bath (0 °C). A solution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred isopropanol/triethylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake should be washed with anhydrous diethyl ether to recover any product.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound. The purified product should be stored under an inert atmosphere to prevent hydrolysis.

Diagram 1: Synthesis Workflow

Caption: General scheme for the protection of a 1,3-diol using TiPDSCl2.

A study by Johnsson and co-workers demonstrated the excellent regioselectivity of the TiPDS protecting group with pentopyranosides. For instance, methyl α-D-xylopyranoside was protected with high yield and selectivity at the 2,3-positions. [2]This selectivity is driven by the stereochemical arrangement of the hydroxyl groups, favoring the formation of a thermodynamically stable cyclic system.

The choice of the bulky isopropyl groups on the silicon atoms is a key feature of the TiPDS protecting group. These bulky substituents enhance the stability of the protected diol to a wide range of reaction conditions, yet the silyl ether can be readily cleaved when desired, typically using fluoride ion sources such as tetrabutylammonium fluoride (TBAF).

Part 5: Safety and Handling

General Safety Recommendations:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and water. Storage under an inert atmosphere is recommended to prevent hydrolysis.

-

Fire Hazards: Related disiloxanes are often flammable liquids. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. In case of ingestion, do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.

Conclusion

This compound, while a specific entity, is representative of a broader class of dialkoxydisiloxanes that hold significant potential in synthetic chemistry. Its primary relevance to researchers in drug development and related fields lies in the principles of silyl ether-based protecting group strategies, exemplified by the widely used TiPDS group. A thorough understanding of the nomenclature, synthesis, and reactivity of such compounds is crucial for their effective application in the construction of complex molecular architectures. This guide provides a foundational understanding to empower scientists in their research endeavors.

References

-

PubChem. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. [Link]

- Johnsson, R., et al. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides.

Sources

An In-Depth Technical Guide to 1,3-Diisopropoxytetramethyldisiloxane: Properties and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropoxytetramethyldisiloxane, a member of the siloxane family, is a chemical compound with increasing relevance in various scientific and industrial applications. Its unique structure, characterized by a disiloxane backbone with isopropoxy and methyl functional groups, imparts specific chemical and physical properties that are of interest to researchers in materials science, organic synthesis, and drug development. This guide provides a comprehensive overview of the available technical data for this compound, with a strong emphasis on its CAS number identification and a detailed discussion of its safety profile, handling, and storage, even in the absence of a complete, formally issued Safety Data Sheet (SDS).

Chemical Identification and Properties

A crucial first step in the safe and effective use of any chemical is its unambiguous identification. The Chemical Abstracts Service (CAS) number for this compound has been identified as 18106-50-8 [1][2][3][4]. This unique numerical identifier is essential for accurately sourcing the compound and for cross-referencing in literature and databases.

The molecular formula of this compound is C10H26O3Si2, and its molecular weight is approximately 250.48 g/mol [2].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18106-50-8 | [1][2][3][4] |

| Molecular Formula | C10H26O3Si2 | [1][2] |

| Molecular Weight | 250.48 g/mol | [2] |

| Boiling Point | 70.5 °C at 15 Torr | ChemicalBook |

| Density | 0.8661 g/cm³ | ChemicalBook |

It is important to note that a comprehensive, publicly available dataset for all physical and chemical properties of this specific compound is limited. The provided data has been sourced from chemical supplier databases and should be considered as reference values.

Navigating Safety Data: A Case of Limited Information

A thorough search for a comprehensive Safety Data Sheet (SDS) for this compound (CAS 18106-50-8) did not yield a definitive, official document from a primary manufacturer or regulatory body. This presents a challenge for a complete risk assessment. In such situations, a conservative approach based on the safety profiles of structurally similar compounds, such as other alkoxysiloxanes, is warranted. The following sections provide safety and handling guidelines based on these general principles, with the explicit understanding that a substance-specific risk assessment is paramount before use.

General Hazards of Alkoxysiloxanes

Alkoxysiloxanes, as a class of compounds, can present several potential hazards:

-

Moisture Sensitivity: Alkoxysilanes and siloxanes can react with moisture, including humidity in the air, to produce alcohols (in this case, isopropanol) and silanols. This reaction can sometimes be exothermic.

-

Health Hazards: Inhalation of vapors may cause respiratory tract irritation. Direct contact with the liquid can cause skin and eye irritation. Ingestion may lead to gastrointestinal discomfort. The specific toxicological properties of this compound have not been determined.

Prudent Handling and Storage Protocols

Given the potential hazards, the following handling and storage procedures are recommended as a baseline for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound.

Caption: Recommended PPE workflow for handling this compound.

Engineering Controls and Work Practices

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Moisture Control: As this compound is likely moisture-sensitive, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions where the presence of water could be detrimental. Techniques for handling air- and moisture-sensitive compounds should be employed[5][6].

-

Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces. Use non-sparking tools for transfers.

-

Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and sources of moisture. Storage in a desiccator may be appropriate[7].

Risk Assessment in the Absence of a Complete SDS

The lack of a specific SDS necessitates a more rigorous, user-defined risk assessment process. This process should be documented and approved by the relevant safety personnel within your institution.

Caption: A logical workflow for risk assessment when a specific SDS is unavailable.

First Aid Measures (General Recommendations)

In the event of exposure, the following first aid measures are generally recommended for alkoxysiloxanes. Immediate medical attention should be sought for any significant exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.

Spillage and Waste Disposal

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation and eliminate all ignition sources. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Conclusion

This compound (CAS 18106-50-8) is a compound with potential for various applications. However, the current lack of a comprehensive and publicly accessible Safety Data Sheet necessitates a cautious and well-informed approach to its handling. The information and guidelines presented in this technical guide are intended to provide a foundation for safe laboratory practices. It is the responsibility of the researcher and their institution to conduct a thorough, documented risk assessment based on the principles of chemical safety and to implement appropriate control measures. As more data on this compound becomes available, it is crucial to update safety protocols accordingly.

References

-

1PlusChem. this compound. Available at: [Link]

-

Arctom. CAS NO. 18106-50-8 | 1,3Diisopropoxytetramethyldisiloxane. Available at: [Link]

-

PubChem. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. Available at: [Link]

-

Silicones Environmental, Health and Safety Center. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Available at: [Link]

-

Temple University Office of Environmental Health and Radiation Safety. STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Available at: [Link]

-

Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. Available at: [Link]

-

Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

Sources

A Theoretical Examination of the Reactivity of 1,3-Diisopropoxytetramethyldisiloxane: A Technical Guide

Abstract

This technical guide provides a detailed theoretical framework for understanding the reactivity of 1,3-diisopropoxytetramethyldisiloxane. While this specific molecule is not extensively characterized in dedicated literature, its reactivity can be robustly predicted by synthesizing established principles from theoretical and experimental studies on analogous alkoxysilanes and disiloxanes. This document is intended for researchers, chemists, and material scientists, offering insights into the molecule's electronic structure and primary reaction pathways, with a focus on hydrolysis. We will explore the causality behind its reactivity, detailing the computational methodologies required to model these transformations accurately. By grounding our analysis in the fundamental chemistry of the siloxane (Si-O-Si) bridge and the silicon-alkoxy (Si-OR) linkage, this guide serves as a predictive tool for professionals in drug development and materials science.

Introduction: The Scientific Context

This compound is a member of the vast family of organosilicon compounds, which are pivotal in fields ranging from advanced materials to pharmaceuticals. Its structure, featuring a central flexible siloxane bond flanked by reactive isopropoxy groups, presents a unique combination of properties. The Si-O-Si backbone imparts flexibility and thermal stability, characteristic of silicones, while the terminal isopropoxy groups serve as primary sites for chemical modification, most notably through hydrolysis and condensation.[1]

Understanding the reactivity of this molecule is crucial for controlling its application, whether as a precursor in polymer synthesis, a surface modification agent, or a building block in organic chemistry.[2][3] Theoretical and computational studies provide an indispensable lens through which to view these reactions. They allow for the elucidation of complex reaction mechanisms, the identification of transient intermediates, and the quantification of activation energies, offering predictive power that can significantly accelerate experimental research and development.[4][5] This guide will synthesize foundational knowledge on siloxane chemistry to construct a detailed theoretical model of this compound's reactivity.

Molecular and Electronic Structure: The Locus of Reactivity

The reactivity of this compound is fundamentally dictated by the nature of its key chemical bonds: the siloxane (Si-O-Si) bridge and the silyl ether (Si-O-C) linkages.

The Siloxane (Si-O-Si) Bridge

The Si-O-Si bond is not a simple analogue to the C-O-C ether bond found in organic chemistry. Its unique characteristics are a subject of ongoing scientific discussion but are generally attributed to a combination of factors.[6]

-

Bond Angle and Flexibility: The Si-O-Si angle is significantly wider (typically 130-180°) than the C-O-C angle (~111°).[7][8] This wide angle, along with a very low energy barrier to bending, imparts exceptional flexibility to the siloxane chain.[9] Quantum chemistry calculations suggest the equilibrium angle for disiloxane is around 145-160°.[9]

-

Electronic Nature: The bond has a significant ionic character due to the large electronegativity difference between silicon (1.90) and oxygen (3.44).[7] This results in a polarized bond (Siδ+—Oδ−). Furthermore, the nature of the bonding is complex, with some studies suggesting that hyperconjugation (donation from oxygen p-orbitals to Si-C σ* anti-bonding orbitals) plays a crucial role in its properties, more so than the historically proposed pπ-dπ bonding.[9][10] This electronic structure makes the oxygen atom a site of basicity, capable of being protonated under acidic conditions, which is a key step in its cleavage.[11]

The Si-O-C (Isopropoxy) Linkage

The isopropoxy groups are the primary sites of hydrolytic activity. Like the Si-O-Si bond, the Si-O bond of the alkoxy group is highly polarized. This polarization renders the silicon atom electrophilic and susceptible to nucleophilic attack. The hydrolysis of this group initiates the conversion of the molecule into reactive silanols (Si-OH), which are often the key intermediates in sol-gel processes and silicone polymer formation.[12][13] The bulky isopropyl groups, compared to smaller methoxy or ethoxy groups, are expected to introduce steric hindrance, which can modulate the rate of hydrolysis.

The diagram below illustrates the key structural features of the molecule.

Figure 1: Structure of this compound.

Comparative Bond Properties

The table below summarizes typical bond characteristics for the linkages found in the target molecule, compiled from studies on analogous compounds. These values are foundational for building theoretical models.

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) | Key Reactivity Implication |

| Si-O (in Si-O-Si) | 1.63 - 1.65[9][14] | 130 - 180 (Si-O-Si)[7][8] | Flexible; O is a basic center for acid-catalyzed cleavage. |

| Si-O (in Si-OR) | ~1.64 | ~121 (Si-O-C) | Primary site for hydrolysis. Si is electrophilic. |

| Si-C | ~1.87 | N/A | Generally stable and non-reactive under mild conditions. |

Key Reaction Pathways: A Theoretical Perspective

The most significant reaction pathway for this compound is hydrolysis, which can be catalyzed by either acid or base. This reaction proceeds via the cleavage of the Si-O-C bond of the isopropoxy group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom. Theoretical studies on similar alkoxysilanes suggest that this is a crucial step that significantly lowers the activation energy of the subsequent nucleophilic attack.[11] The mechanism involves a positively charged intermediate, and the reaction is often found to be first order in acid.[15]

Plausible Mechanism:

-

Protonation: A rapid, reversible protonation of the alkoxy oxygen atom by a hydronium ion (H₃O⁺). This makes the isopropanol a much better leaving group.

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center. This is typically the rate-determining step. Theoretical models suggest this can proceed via an Sₙ2-type mechanism, forming a pentacoordinate silicon transition state.[11][16]

-

Proton Transfer: A proton is transferred from the attacking water molecule to a solvent water molecule.

-

Leaving Group Departure: The protonated isopropanol molecule departs, leaving a silanol (Si-OH) group.

Figure 2: Reaction coordinate for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In alkaline media, the mechanism is different and involves direct nucleophilic attack by a hydroxide ion (OH⁻) on the silicon atom.[16] This process also proceeds through a pentacoordinate silicon intermediate or transition state. The reaction rate is highly sensitive to steric hindrance around the silicon atom.

Plausible Mechanism:

-

Nucleophilic Attack: A hydroxide ion directly attacks the electron-deficient silicon atom. This is the rate-determining step and forms a negatively charged pentacoordinate silicon intermediate.

-

Leaving Group Departure: The isopropoxide anion (⁻O-iPr) is eliminated. This step is facilitated by the formation of the stable Si-O bond in the resulting silanolate.

-

Protonation: The isopropoxide anion rapidly abstracts a proton from a solvent water molecule to form isopropanol, regenerating a hydroxide ion. The silanolate is also protonated to yield the final silanol product.

Figure 3: Reaction coordinate for base-catalyzed hydrolysis.